molecular formula C24H16Hg2O9 B213090 Fluorescein mercuriacetate CAS No. 3570-80-7

Fluorescein mercuriacetate

Cat. No.: B213090
CAS No.: 3570-80-7
M. Wt: 849.6 g/mol
InChI Key: CYDZNZZZHHOHEC-UHFFFAOYSA-L
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Description

Fluorescein mercuriacetate, also known as 4′,5′-Bis(acetoxymercuri)fluorescein, is a chemical compound with the empirical formula C24H18Hg2O9 and a molecular weight of 851.57 g/mol . This compound is a derivative of fluorescein, a well-known fluorophore used in various scientific applications. The presence of mercury in its structure makes this compound a unique compound with distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorescein mercuriacetate typically involves the reaction of fluorescein with mercuric acetate. The reaction conditions often include the use of an organic solvent such as acetic acid or acetone, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds due to their toxicity. Industrial methods may also include additional purification steps to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Fluorescein mercuriacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield mercury-free fluorescein derivatives, while substitution reactions can produce a variety of functionalized fluorescein compounds .

Mechanism of Action

The mechanism of action of fluorescein mercuriacetate involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a longer wavelength, producing a fluorescent signal. This property is exploited in various imaging and diagnostic applications. The mercury atoms in the compound can also interact with biological molecules, affecting their function and providing insights into their behavior .

Properties

CAS No.

3570-80-7

Molecular Formula

C24H16Hg2O9

Molecular Weight

849.6 g/mol

IUPAC Name

acetyloxy-[7'-(acetyloxymercurio)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]mercury

InChI

InChI=1S/C20H10O5.2C2H4O2.2Hg/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*1-2(3)4;;/h1-4,7-10,21-22H;2*1H3,(H,3,4);;/q;;;2*+1/p-2

InChI Key

CYDZNZZZHHOHEC-UHFFFAOYSA-L

SMILES

CC(=O)O[Hg]C1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3[Hg]OC(=O)C)O)O

Canonical SMILES

CC(=O)O[Hg]C1=C(C=C2C(=C1)C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C5O2)O)[Hg]OC(=O)C)O

Key on ui other cas no.

32382-27-7

Synonyms

2,7-Bis(acetoxymercuri)fluorescein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Fluorescein mercuriacetate help us understand the structure of enzymes?

A: this compound (FMA) is a useful tool for studying the structure of enzymes because it selectively binds to thiol groups (-SH) present in the amino acid cysteine. [] This binding can alter the enzyme's activity, providing clues about the role of specific cysteine residues in the enzyme's function. Additionally, FMA's fluorescence properties allow researchers to track its binding and study the enzyme's conformational changes upon interaction.

Q2: What did the research on rat liver acid phosphatase reveal about the enzyme's active site?

A: The research paper titled "Reactive thiol groups in rat liver acid phosphatase" [] utilized FMA to investigate the role of thiol groups in the enzyme's activity. By analyzing the enzyme's inactivation and the changes in FMA's fluorescence upon binding, the researchers concluded that rat liver acid phosphatase contains three reactive thiol groups per subunit, with one being essential for its activity. This suggests that this particular thiol group is likely located within or near the enzyme's active site.

Q3: Can you elaborate on the significance of protecting the enzyme with a substrate analogue during FMA interaction?

A: The research on rat liver acid phosphatase involved protecting the enzyme with Pi, a substrate analogue, before introducing FMA. [] This protection is crucial because it helps differentiate between essential and non-essential thiol groups. When the active site is occupied by Pi, FMA can only bind to non-essential thiol groups. Subsequent removal of Pi allows FMA to interact with the previously protected, essential thiol group, leading to enzyme inactivation. This approach helps pinpoint the cysteine residue directly involved in the enzyme's catalytic activity.

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